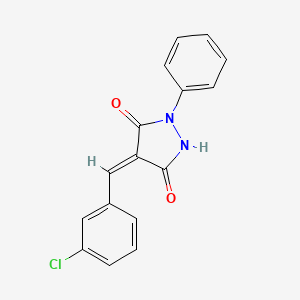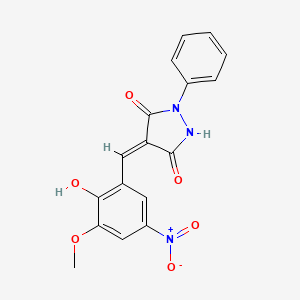![molecular formula C19H17ClN2O4 B5158888 N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)
N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, commonly known as CBAA, is a novel compound that has gained significant attention in the field of medicinal chemistry. CBAA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
作用机制
CBAA exerts its pharmacological effects by inhibiting N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, which is responsible for the degradation of GLP-1 and GIP. By inhibiting this compound, CBAA increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This results in improved glucose control in individuals with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
CBAA has been shown to effectively lower blood glucose levels in animal models of type 2 diabetes mellitus. It has also been shown to improve insulin sensitivity and reduce inflammation. CBAA has been investigated for its potential anti-cancer properties, with studies showing that it inhibits the proliferation of cancer cells.
实验室实验的优点和局限性
CBAA is a potent and selective inhibitor of N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism. However, CBAA has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.
未来方向
There are several future directions for the research on CBAA. One area of interest is the development of CBAA analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of CBAA as a potential therapeutic agent for other diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of CBAA and its effects on glucose metabolism and other physiological processes.
合成方法
The synthesis of CBAA involves the reaction of 2-chlorobenzoyl chloride with glycine methyl ester, followed by the reaction of the resulting compound with phenylacrylic acid. The final product is obtained after purification through recrystallization.
科学研究应用
CBAA has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to effectively lower blood glucose levels by inhibiting N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine, which increases the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). CBAA has also been investigated for its potential anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
3-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-15-9-5-4-8-14(15)18(25)22-16(12-13-6-2-1-3-7-13)19(26)21-11-10-17(23)24/h1-9,12H,10-11H2,(H,21,26)(H,22,25)(H,23,24)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYXJMZQUZYZPO-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)


![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)

![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)